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Compound Name: Cicaprost

Cat. No.: B3432103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cicaprost is a chemically stable and orally active synthetic analog of prostacyclin (PGI2). As a

potent agonist of the prostacyclin receptor (IP receptor), Cicaprost mimics the physiological

effects of endogenous PGI2, primarily mediating vasodilation and inhibition of platelet

aggregation.[1] Its metabolic stability, conferred by the substitution of a methylene group for the

vinylic ether oxygen in its bicyclic core and an oxygen atom in the α-sidechain preventing β-

oxidation, offers a significant advantage over the chemically labile native PGI2.[2] This

technical guide provides a comprehensive overview of Cicaprost, detailing its mechanism of

action, quantitative pharmacological data, experimental protocols for its characterization, and

key signaling pathways.

Chemical and Physical Properties
Cicaprost is a monoterpenoid with the molecular formula C22H30O5 and a molecular weight

of 374.5 g/mol .
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Property Value

Molecular Formula C22H30O5

Molecular Weight 374.5 g/mol

CAS Number 94079-80-8

Synonyms ZK 96480

Mechanism of Action
Cicaprost exerts its biological effects primarily through the activation of the prostacyclin I2 (IP)

receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the

coupling of the IP receptor to a stimulatory G-protein (Gs). Activation of Gs leads to the

stimulation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine

triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in

intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various

downstream targets, leading to the characteristic physiological responses of vasodilation and

inhibition of platelet activation.[3]

While the Gs-cAMP pathway is the primary mechanism, some studies suggest that under

certain conditions, prostacyclin analogs may also signal through other pathways, including

Gq/11 coupling and activation of peroxisome proliferator-activated receptor-γ (PPARγ).[4][5]

Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Cicaprost's biological

activity. It is important to note that while Cicaprost is widely regarded as a potent and selective

IP receptor agonist, specific Ki values from competitive radioligand binding assays against the

IP receptor are not consistently reported in publicly available literature.

Table 1: Receptor Binding Affinity
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Receptor Ligand
Cell
Type/Tissue

Assay Type Ki (nM) Reference

Prostanoid

EP3
Cicaprost

Recombinant

cells

Competitive

Binding
170 - 255 [6]

Note: A specific Ki value for Cicaprost at the IP receptor is not readily available in the cited

literature, though it is described as the most selective IP agonist.[2]

Table 2: In Vitro Functional Potency

Assay
Cell
Type/Tissue

Parameter EC50 / IC50 Reference

cAMP

Accumulation

UMR-106

(osteoblast-like

cells)

EC50 50 nM [7]

Inhibition of Cell

Proliferation

Human

Pulmonary Artery

Smooth Muscle

Cells

EC50 24.1 nM [8]

Inhibition of

Platelet

Aggregation

Human Platelet-

Rich Plasma

(PRP)

IC50
Not explicitly

reported
[9]

Note: While a specific in vitro IC50 for platelet aggregation is not provided, in vivo studies

demonstrate a significant dose-dependent inhibition of ADP and collagen-induced platelet

aggregation in healthy volunteers at oral doses of 7.5 µg and 10 µg.[9]

Experimental Protocols
Detailed methodologies for the characterization of Cicaprost are provided below. These

protocols are based on standard techniques used for evaluating prostacyclin analogs.

Radioligand Binding Assay (Competitive Inhibition)
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This protocol describes a competitive binding assay to determine the affinity of Cicaprost for

the IP receptor using a radiolabeled ligand such as [3H]-iloprost.

Objective: To determine the inhibitory constant (Ki) of Cicaprost for the IP receptor.

Materials:

Cell membranes prepared from cells expressing the human IP receptor (e.g., HEK293 or

CHO cells).

Radioligand: [3H]-iloprost.

Unlabeled competitor: Cicaprost.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

Wash buffer (ice-cold binding buffer).

Glass fiber filters (e.g., GF/C).

Scintillation cocktail.

Scintillation counter.

96-well plates.

Procedure:

Membrane Preparation: Homogenize cells expressing the IP receptor in cold lysis buffer and

centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer.

Determine the protein concentration using a suitable method (e.g., BCA assay).[10]

Assay Setup: In a 96-well plate, add the following to each well:

Cell membrane preparation (typically 20-50 µg of protein).

A fixed concentration of [3H]-iloprost (typically at or below its Kd).

Varying concentrations of unlabeled Cicaprost (e.g., 10^-12 to 10^-5 M).
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For total binding wells, add vehicle instead of Cicaprost.

For non-specific binding wells, add a saturating concentration of a high-affinity unlabeled

IP agonist (e.g., 10 µM Iloprost).

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for

a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through

glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove

unbound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the log concentration of Cicaprost.
Determine the IC50 value using non-linear regression. Calculate the Ki value using the

Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.[11]

cAMP Accumulation Assay
This protocol outlines a method to measure the ability of Cicaprost to stimulate intracellular

cAMP production.

Objective: To determine the EC50 of Cicaprost for cAMP accumulation.

Materials:

Cells expressing the IP receptor (e.g., HEK293, CHO, or UMR-106 cells).

Cell culture medium.

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

Cicaprost.
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Lysis buffer.

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Plate reader compatible with the chosen assay kit.

96-well or 384-well plates.

Procedure:

Cell Seeding: Seed cells in 96- or 384-well plates and culture until they reach the desired

confluency.

Pre-incubation: Replace the culture medium with serum-free medium containing a PDE

inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 15-30 minutes) at 37°C to

prevent cAMP degradation.[12]

Agonist Stimulation: Add varying concentrations of Cicaprost (e.g., 10^-12 to 10^-5 M) to the

wells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[12]

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to

release intracellular cAMP.

cAMP Detection: Perform the cAMP measurement using the chosen assay kit. This typically

involves a competitive immunoassay format.[13]

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the

raw data from the plate reader to cAMP concentrations. Plot the cAMP concentration against

the log concentration of Cicaprost and fit the data to a sigmoidal dose-response curve to

determine the EC50 value.

Platelet Aggregation Assay (Light Transmission
Aggregometry)
This protocol describes the use of Light Transmission Aggregometry (LTA) to assess the

inhibitory effect of Cicaprost on platelet aggregation.
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Objective: To determine the IC50 of Cicaprost for the inhibition of agonist-induced platelet

aggregation.

Materials:

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

Platelet agonist (e.g., Adenosine Diphosphate - ADP, or Collagen).

Cicaprost.

Light Transmission Aggregometer.

Cuvettes with stir bars.

Procedure:

PRP and PPP Preparation:

Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room

temperature to obtain PRP.

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to

obtain PPP.[14]

Aggregometer Setup:

Set the aggregometer to 37°C.

Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

[14]

Inhibition Assay:

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to pre-warm.
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Add varying concentrations of Cicaprost or vehicle control to the PRP and incubate for a

short period (e.g., 1-5 minutes).

Add a fixed concentration of a platelet agonist (e.g., 5-10 µM ADP) to induce aggregation.

[9]

Record the change in light transmission for a set duration (e.g., 5-10 minutes).

Data Analysis:

Determine the maximum aggregation for each concentration of Cicaprost.

Calculate the percentage inhibition of aggregation relative to the vehicle control.

Plot the percentage inhibition against the log concentration of Cicaprost and fit the data to

a dose-response curve to determine the IC50 value.[15]

Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows

associated with Cicaprost.
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Canonical Gs-cAMP signaling pathway of Cicaprost.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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